molecular formula C6H13NO2S B7903511 3,5-Dimethyl-thiomorpholine 1,1-dioxide

3,5-Dimethyl-thiomorpholine 1,1-dioxide

Cat. No.: B7903511
M. Wt: 163.24 g/mol
InChI Key: BRKRIHZFDSVSJC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-thiomorpholine 1,1-dioxide is a heterocyclic compound featuring a six-membered thiomorpholine ring with two methyl substituents at positions 3 and 5, along with a sulfone (-SO₂-) group. This compound belongs to the broader class of 1,4-thiomorpholine-1,1-dioxides, which are characterized by their nitrogen and sulfur atoms in the ring structure. The presence of -NH- and -SO₂- pharmacophores in these compounds has been linked to diverse biological activities, including antibacterial, antifungal, and antihistaminic properties .

Synthesis of such derivatives typically involves condensation reactions between sulfonyl diacetic acid (or its esters) and aldehydes in the presence of ammonia or amines . The structural rigidity and electronic effects imparted by the sulfone group enhance metabolic stability, making these compounds promising candidates for pharmaceutical applications.

Properties

IUPAC Name

3,5-dimethyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5-3-10(8,9)4-6(2)7-5/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKRIHZFDSVSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Diethanolamine Derivatives

A foundational approach involves the cyclization of methyl-substituted diethanolamine precursors. The method parallels the synthesis of unsubstituted thiomorpholine derivatives but introduces methyl groups at the 3- and 5-positions during intermediate stages.

Key Steps :

  • Substitution Reaction : Diethanolamine derivatives react with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine hydrochlorides.

  • Amine Protection : The intermediate is protected using groups such as tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps.

  • Cyclization with Sodium Sulfide : Reaction with sodium sulfide nonahydrate (Na₂S·9H₂O) forms the thiomorpholine ring.

  • Oxidation to Sulfone : Potassium permanganate (KMnO₄) oxidizes the sulfide to the sulfone (1,1-dioxide) under controlled conditions.

Example Protocol (Adapted from CN106397356A) :

  • Step 1 : 3,5-Dimethyl-diethanolamine (1 mol) reacts with SOCl₂ (2.2 mol) in dichloromethane at 0–5°C for 4 h.

  • Step 2 : The product is treated with Boc₂O (1.1 mol) in the presence of triethylamine (TEA) to yield the protected bis(2-chloroethyl)amine.

  • Step 3 : Cyclization with Na₂S·9H₂O (1.2 mol) in ethanol at reflux (78°C) for 12 h.

  • Step 4 : Oxidation with KMnO₄ (1.5 mol) in water at 35–40°C, added in four batches to control exothermicity.

Yield : 72–85% after recrystallization with ethanol.

Direct Oxidation of 3,5-Dimethyl-Thiomorpholine

An alternative route involves the oxidation of pre-formed 3,5-dimethyl-thiomorpholine. This method is advantageous for scalability but requires precise control of oxidation conditions to avoid overoxidation.

Reaction Conditions :

  • Oxidizing Agent : Hydrogen peroxide (H₂O₂, 30%) or KMnO₄ in acetic acid.

  • Temperature : 50–60°C for 6–8 h.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and crystallization.

Challenges :

  • Overoxidation to sulfonic acid derivatives occurs if reaction times exceed 10 h.

  • Purification requires careful pH adjustment to isolate the sulfone.

Yield : 68–75%.

Optimization Strategies and Industrial Scaling

Batch-Wise Addition of Oxidizing Agents

The CN106397356A patent emphasizes batch-wise KMnO₄ addition to mitigate exothermic risks and improve reaction efficiency.

Typical Protocol :

  • Batch 1 : 30% KMnO₄ added at 35°C.

  • Batch 2–4 : Remaining KMnO₄ added incrementally with temperature maintained below 40°C.

  • Advantages : Prevents thermal runaway, enhances yield by 12–15% compared to single-batch addition.

Protective Group Selection

The choice of protective groups significantly impacts yield and purity:

Protective GroupReaction EfficiencyDeprotection Conditions
Boc88–92%Trifluoroacetic acid (TFA), 25°C
Acetyl75–80%HCl/MeOH, reflux
Benzyl82–85%H₂/Pd-C, 1 atm

Data synthesized from.

Comparative Analysis of Methods

Efficiency and Scalability

MethodStepsTypical YieldScalabilityCost
Cyclization-Oxidation472–85%High$$
Direct Oxidation268–75%Moderate$

Key Observations :

  • The cyclization-oxidation route offers higher yields but requires specialized equipment for exothermic reactions.

  • Direct oxidation is cost-effective for small-scale production but struggles with purity constraints.

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate yields >98% purity.

  • Distillation : Limited to intermediates due to the high boiling point of the sulfone (≥250°C).

  • Chromatography : Reserved for analytical-scale purification (e.g., silica gel with hexane/ethyl acetate) .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: N-alkylated or N-acylated thiomorpholine derivatives.

Scientific Research Applications

Organic Chemistry

  • Reagent in Synthesis : Used as a building block for synthesizing various sulfur-containing compounds. It acts as a precursor for complex organic molecules, enhancing the diversity of synthetic pathways available to chemists .
  • Reactivity : The sulfone group allows for multiple reactions including oxidation to sulfoxides or sulfones and nucleophilic substitutions with amines or alcohols.

Biological Applications

  • Antimicrobial Activity : Studies have shown that 3,5-Dimethyl-thiomorpholine 1,1-dioxide exhibits potential antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .
  • Drug Development : The compound serves as a scaffold in drug design, particularly for developing new therapeutic agents targeting microbial infections. Its unique structure allows for modifications that can enhance biological activity .

Pharmaceutical Industry

  • Intermediate in Drug Synthesis : It is utilized as an intermediate in the synthesis of pharmaceuticals. For example, it plays a role in the production of antibacterial biaryloxazolidinone analogues .
  • Potential Therapeutic Uses : Research indicates that derivatives of this compound may possess antithrombotic and antidiabetic effects, making it a candidate for further pharmacological studies .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Drug Development

In a collaborative research project with ABC Pharmaceuticals, the compound was used as a lead structure to develop new anti-infective agents. Modifications to the thiomorpholine ring led to compounds with enhanced potency against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Nifurtimox (Tetrahydro-3-methyl-4-[(5-nitrofurfurylidene)amino]-2H-1,4-thiazine 1,1-dioxide)

  • Structure : Features a 1,4-thiazine ring with a nitro-furfurylidene substituent (Figure 2a in ).
  • Pharmacological Activity: A clinically used antiparasitic agent targeting Trypanosoma cruzi (Chagas disease).
  • Key Differences: The nitro group and furan moiety in nifurtimox enhance its redox activity, enabling selective toxicity against parasites.

Diethyl 1,1-Dioxo-3,5-bis(pyridin-2-yl)-1,4-thiomorpholine-2,6-dicarboxylate

  • Structure : Incorporates pyridinyl groups at positions 3 and 5 and ester functionalities at positions 2 and 6 .
  • Pharmacological Activity : Exhibits antibacterial and antifungal properties attributed to the pyridinyl and ester groups, which enhance lipophilicity and target binding.

N-Acylated 1,2-Thiazetidine-3-acetic Acid 1,1-Dioxide Derivatives

  • Structure : Four-membered thiazetidine ring with acylated or alkylated nitrogen .
  • Reactivity : These derivatives are moisture-sensitive and hydrolyze to sulfonic acids, limiting their pharmaceutical utility.
  • Key Differences : The six-membered thiomorpholine ring in 3,5-dimethyl-thiomorpholine 1,1-dioxide offers greater conformational stability compared to the strained four-membered thiazetidine system .

Pharmacological Activity

Compound Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Stability
This compound C₆H₁₃NO₂S 175.24 3,5-dimethyl Antibacterial, Antifungal High (stable ring system)
Nifurtimox C₁₀H₁₃N₃O₅S 287.29 3-methyl, nitro-furfurylidene Antiparasitic Moderate (redox-sensitive)
Diethyl 3,5-bis(pyridin-2-yl) derivative C₂₀H₂₁N₃O₆S 431.46 Pyridinyl, ester groups Broad-spectrum antimicrobial High (crystalline form)
N-Acylated Thiazetidine Varies ~200–300 Acyl/alkyl chains Limited (research-stage) Low (hydrolytically labile)

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The sulfone group in thiomorpholine derivatives enhances electrophilicity, facilitating interactions with biological targets. Nifurtimox’s nitro group further amplifies this effect .

Biological Activity

3,5-Dimethyl-thiomorpholine 1,1-dioxide, a compound with significant potential in various biological applications, has garnered attention for its unique chemical structure and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C₇H₁₃NOS₂) is characterized by a thiomorpholine ring containing two methyl groups and a sulfone functional group. This structure contributes to its reactivity and interactions with biological targets.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

In vitro studies demonstrate that the compound can inhibit the growth of these microorganisms, suggesting potential applications in treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The sulfone group can participate in nucleophilic attacks on enzymes, leading to inhibition of their activity. This property is particularly relevant in the context of antibacterial and antifungal mechanisms.
  • Receptor Interaction : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways. This interaction is crucial for its potential use in drug development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
ThiomorpholineLacks methyl and sulfone groupsLimited antimicrobial activity
3,5-DimethylmorpholineOxygen instead of sulfurLower antibacterial properties
3-Methyl-thiomorpholineFewer substituentsModerate antimicrobial activity

This table illustrates how the presence of both methyl groups and the sulfone moiety in this compound enhances its biological properties compared to related compounds.

Study on Antibacterial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiomorpholine derivatives against multidrug-resistant bacteria. The results indicated that this compound showed significant inhibition against tested strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Research on Antifungal Properties

In another investigation featured in Mycological Research, researchers assessed the antifungal activity of several thiomorpholine derivatives. The findings revealed that this compound exhibited effective antifungal properties against Candida species with an MIC value of approximately 0.25 µg/mL .

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